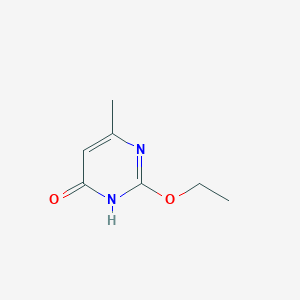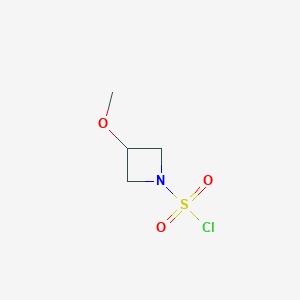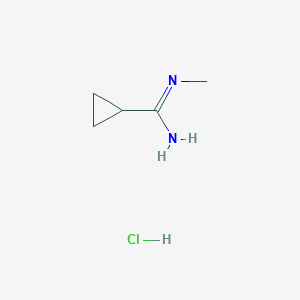![molecular formula C8H12N2O3 B1462396 COC(OC)c1cc(=O)nc(C)[nH]1 CAS No. 1171926-69-4](/img/structure/B1462396.png)
COC(OC)c1cc(=O)nc(C)[nH]1
Descripción general
Descripción
COC(OC)c1cc(=O)nc(C)[nH]1 is a chemical compound that is widely used in laboratory experiments and scientific research. It is a cyclic organic compound with a molecular formula of C6H10O3 and is also known as cyclohexanecarboxylic acid. This compound is a colorless, odorless solid that is soluble in water and is commonly used in the synthesis of other compounds. It has a wide range of applications in the scientific community, including its use as a reagent, a reactant in organic synthesis, and a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of COC(OC)c1cc(=O)nc(C)[nH]1 is not well understood. However, it is believed to act as a proton donor in the presence of a base, such as a hydroxide ion. This proton donation results in the formation of a cyclic amine, which can be used as a reactant in organic synthesis. Additionally, the compound can act as a Lewis acid, which can catalyze the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of COC(OC)c1cc(=O)nc(C)[nH]1 are not well understood. However, it is believed that the compound may have some effect on the body’s metabolism, as it can act as a proton donor and a Lewis acid. Additionally, it has been suggested that the compound may have some effect on the immune system, as it can act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COC(OC)c1cc(=O)nc(C)[nH]1 has several advantages for use in laboratory experiments. It is a colorless, odorless solid that is soluble in water and is relatively inexpensive to obtain. Additionally, it is a versatile compound that can be used in a variety of organic reactions. However, the compound is not widely used in the scientific community due to its lack of toxicity data and its limited availability.
Direcciones Futuras
There are several potential future directions for the use of COC(OC)c1cc(=O)nc(C)[nH]1. One potential direction is the development of new synthetic methods using the compound. Additionally, further research could be conducted to determine the biochemical and physiological effects of the compound. Additionally, further research could be conducted to determine the toxicity of the compound and its potential uses in pharmaceuticals. Finally, additional research could be conducted to explore the potential use of the compound in catalytic reactions.
Aplicaciones Científicas De Investigación
COC(OC)c1cc(=O)nc(C)[nH]1 has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and is used in the synthesis of other compounds. It is also used as a catalyst in organic reactions, such as the synthesis of esters, amides, and amines. Additionally, it is used as a solvent in chromatography and is used in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
4-(dimethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-9-6(4-7(11)10-5)8(12-2)13-3/h4,8H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVDHLFOBICUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)


![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)





![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)

